Product packaging for 2-Isopropyl-3-methoxy-d3-pyrazine(Cat. No.:CAS No. 588732-60-9)

2-Isopropyl-3-methoxy-d3-pyrazine

Cat. No.: B1147731
CAS No.: 588732-60-9
M. Wt: 155.22
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Description

2-Isopropyl-3-methoxy-d3-pyrazine is a high-purity, deuterated analog of 2-Isopropyl-3-methoxypyrazine (IPMP), a compound renowned for its potent sensory properties. It is primarily used as an internal standard in stable isotope dilution assays for the accurate quantification of methoxypyrazines in complex matrices. This is critical in flavor and fragrance research, as the non-deuterated IPMP is a powerful flavorant with an earthy, bell pepper-like odor and is a key determinant of green flavors in wines like Sauvignon Blanc . Its extreme potency is evidenced by human detection thresholds as low as 0.74 ng/L in grape juice . Researchers also utilize this compound in metabolic studies and to investigate the mechanisms of off-flavors, such as "ladybug taint" in juices and "potato taste" in coffee . The deuterated form provides unmatched analytical precision, making it an indispensable tool for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies in food science, enology, and environmental odor analysis. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

588732-60-9

Molecular Formula

C8H9D3N2O

Molecular Weight

155.22

Purity

95% min.

Synonyms

2-Isopropyl-3-methoxy-d3-pyrazine

Origin of Product

United States

Contextualization of Alkylpyrazines in Scientific Investigations

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are widespread in nature and are significant contributors to the aroma and flavor of numerous foods and beverages. nih.govresearchgate.net They are commonly formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. researchgate.net Consequently, alkylpyrazines are key aroma compounds in a variety of roasted, toasted, and fermented products such as coffee, cocoa, and bread. researchgate.netopenagrar.denih.gov

The scientific interest in alkylpyrazines extends beyond their sensory properties. Researchers investigate their formation pathways in food processing to control and optimize flavor development. acs.orgresearchgate.net Furthermore, some alkylpyrazines are studied for their potential biological activities. researchgate.net Given their presence in the human diet, understanding the metabolism and fate of these compounds in the body is also an active area of research. nih.govsigmaaldrich.comacs.org The study of alkylpyrazines, therefore, encompasses a wide range of scientific disciplines, from food chemistry and flavor science to toxicology and metabolic research.

Principles and Significance of Isotopic Labeling in Chemical and Biochemical Studies

Isotopic labeling is a powerful technique used to track the journey of a molecule or its constituent atoms through a chemical reaction or a biological system. accustandard.com This is achieved by replacing one or more atoms in a molecule with their isotope, which has the same number of protons but a different number of neutrons. For instance, in deuterium (B1214612) labeling, a common hydrogen atom (protium) is replaced by its heavier, stable isotope, deuterium (²H or D). acs.org

The key principle behind isotopic labeling lies in the fact that the isotopically labeled molecule is chemically identical to its unlabeled counterpart, meaning it participates in reactions in the same way. However, its increased mass allows it to be distinguished and quantified using techniques like mass spectrometry (MS). nih.govhmdb.canist.govnist.gov In mass spectrometry, the labeled compound and its unlabeled analog will have different mass-to-charge ratios, allowing for their separate detection and measurement. hmdb.ca

This ability to differentiate between labeled and unlabeled compounds is of immense significance. In quantitative analysis, a known amount of a labeled compound can be added to a sample as an internal standard. This method, known as isotope dilution analysis (IDA), is considered the gold standard for accurate quantification because it compensates for sample loss during preparation and analysis. acs.orgresearchgate.netnih.gov In mechanistic studies, isotopic labeling helps to elucidate reaction pathways by tracing the fate of the labeled atoms from reactants to products. acs.orgresearchgate.net

Rationale for Research Focus on 2 Isopropyl 3 Methoxy D3 Pyrazine As a Deuterated Analytical Standard and Mechanistic Probe

Design Considerations for Deuterated Pyrazine (B50134) Synthesis

The design of a synthetic strategy for this compound primarily focuses on the introduction of a trideuteromethyl group (-OCD₃) at the C3 position of the pyrazine ring. Key considerations include the choice of the deuterated reagent, the timing of the deuterium incorporation in the synthetic sequence, and the stability of the label under various reaction conditions.

The most common and cost-effective source for the trideuteromethyl group is deuterated methanol (B129727) (CD₃OD). nih.gov This reagent can be used to introduce the deuterated methoxy (B1213986) group, often in the final steps of the synthesis to avoid potential isotopic scrambling or loss in preceding reactions. The stability of the C-D bond is significantly greater than the C-H bond, which generally ensures the retention of the isotopic label throughout the synthetic and analytical procedures. nih.gov

Another critical design aspect is the prevention of unwanted H/D exchange at other positions on the pyrazine ring or the isopropyl substituent. This requires careful selection of reagents and reaction conditions to avoid acidic or basic environments that could facilitate such exchanges.

Chemical Synthetic Pathways for this compound and Analogues

The synthesis of 2-isopropyl-3-methoxypyrazine, the non-deuterated parent compound, typically provides the foundational pathway which is then adapted for deuterium incorporation. A common route involves the condensation of an α-dicarbonyl compound with an α-diamine. dur.ac.ukdur.ac.uk For the synthesis of the deuterated analogue, a key intermediate is 2-isopropyl-3-hydroxypyrazine. This intermediate can then be O-methylated using a deuterated methylating agent.

A general synthetic scheme can be outlined as follows:

Formation of 2-isopropyl-3-hydroxypyrazine: This can be achieved through the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation.

Deuterated Methylation: The resulting 2-isopropyl-3-hydroxypyrazine is then treated with a deuterated methylating agent to introduce the trideuteromethoxy group. A common method involves the use of a base to deprotonate the hydroxyl group, followed by reaction with a deuterated methyl halide (e.g., CD₃I) or deuterated dimethyl sulfate. A more direct approach utilizes deuterated methanol (CD₃OD) under conditions that facilitate methylation. nih.gov

A study by Seifert et al. in 1970 outlined a synthesis for various 3-alkyl-2-methoxypyrazines, which serves as a basis for these syntheses. dur.ac.ukdur.ac.uk Modifications to this method aim to improve yield and utilize milder reaction conditions. dur.ac.ukdur.ac.uk

Table 1: Synthetic Strategies for Alkyl-Methoxypyrazines
Synthetic ApproachKey IntermediatesMethylating AgentReference
Condensation and Methylation2-Alkyl-3-hydroxypyrazineMethylating agent (e.g., CH₃I, (CH₃)₂SO₄) dur.ac.uk, dur.ac.uk
Dehydrogenative Coupling2-Aminoalcohols- acs.org

For the specific synthesis of the deuterated compound, the methylation step would be modified as follows:

Table 2: Deuterated Methylation Step
PrecursorDeuterated ReagentProduct
2-Isopropyl-3-hydroxypyrazineCD₃OD or CD₃IThis compound

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high isotopic purity is paramount for the use of this compound as an internal standard. nih.govrsc.org The efficiency of deuterium incorporation is influenced by several factors, including the isotopic enrichment of the deuterated reagent and the potential for H/D exchange during the reaction or workup.

To maximize isotopic purity:

High-Purity Deuterated Reagents: Utilize deuterated methanol (CD₃OD) or methyl iodide (CD₃I) with the highest available isotopic enrichment. Commercially available reagents often exceed 99% deuterium content.

Anhydrous Conditions: Reactions should be conducted under strictly anhydrous conditions to prevent the introduction of protic species (like water) that could lead to back-exchange and a decrease in isotopic purity.

Avoidance of Exchange-Promoting Conditions: Strong acids or bases can sometimes facilitate unintended H/D exchange at other sites in the molecule. acs.org Reaction conditions should be optimized to be as mild as possible.

The isotopic purity of the final product is typically determined by mass spectrometry, which can distinguish between the desired deuterated molecule and any remaining non-deuterated or partially deuterated species. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the position and extent of deuteration. rsc.org

Isotopic Exchange Reactions for Deuteration of Pyrazine Scaffolds

While the primary strategy for synthesizing this compound involves the use of a deuterated building block, isotopic exchange reactions represent an alternative approach for introducing deuterium into a pre-existing pyrazine molecule. These reactions typically involve treating the substrate with a deuterium source, such as D₂O or a deuterated acid, often in the presence of a catalyst.

For pyrazine and its derivatives, H/D exchange can be facilitated under certain conditions. For instance, acid-catalyzed exchange can introduce deuterium onto the aromatic ring. acs.org However, for introducing deuterium specifically into the methoxy group, this method is not directly applicable. Instead, a demethylation-remethylation strategy could be employed, where the existing methoxy group is cleaved to the hydroxyl group, followed by re-methylation with a deuterated reagent.

Catalytic methods using transition metals like palladium or rhodium have been developed for H/D exchange at C-H bonds, particularly those adjacent to heteroatoms. nih.govacs.org While these methods are powerful, their application to selectively deuterate the methoxy group of 2-isopropyl-3-methoxypyrazine would require careful optimization to avoid exchange at other positions on the pyrazine ring.

Table 3: H/D Exchange Methodologies
MethodDeuterium SourceCatalyst/ConditionsApplicabilityReference
Acid-Catalyzed ExchangeD₂O, Deuterated acidsAcidic mediumAromatic C-H bonds acs.org
Base-Catalyzed ExchangeD₂OBasic mediumAcidic C-H bonds osti.gov
Transition Metal-Catalyzed ExchangeD₂ gasPd, Rh, Ir catalystsDirected C-H bonds nih.govacs.org

Scale-Up Considerations for Research and Analytical Applications

The synthesis of this compound for use as an analytical standard typically does not require large-scale production. However, certain considerations are important for ensuring a consistent and reliable supply for research and analytical laboratories.

Reproducibility: The synthetic method must be robust and reproducible to ensure that each batch of the deuterated standard has a consistent and high level of isotopic purity.

Purification: Efficient purification methods, such as column chromatography or preparative gas chromatography, are essential to remove any unreacted starting materials, non-deuterated impurities, and byproducts.

Characterization and Certification: Each batch of the synthesized standard must be thoroughly characterized to confirm its chemical identity and determine its isotopic purity. This data is crucial for its certification as an analytical standard. clearsynth.com

The demand for high-purity deuterated internal standards is growing, driven by the increasing use of mass spectrometry-based analytical techniques in various fields. acs.orgclearsynth.com Therefore, the development of efficient and reliable synthetic routes for compounds like this compound is of significant importance.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like this compound. bio-conferences.org The development and validation of robust GC-MS methods are essential for achieving accurate and reliable results, particularly when dealing with complex matrices such as wine, coffee, and other food products. bio-conferences.orgthegoodscentscompany.com

Ionization Techniques (EI, CI) and Fragmentation Pattern Analysis for Deuterated Compounds

The choice of ionization technique significantly impacts the information obtained from a mass spectrometer.

Electron Ionization (EI): As a hard ionization method, electron ionization (EI) utilizes high-energy electrons to bombard analyte molecules, leading to extensive fragmentation. scioninstruments.com This fragmentation is highly reproducible and creates a characteristic mass spectrum that serves as a "fingerprint" for the compound, aiding in its identification by matching against spectral libraries like those from NIST and Wiley. scioninstruments.comnist.gov For 2-isopropyl-3-methoxypyrazine, the EI mass spectrum shows a specific fragmentation pattern. nist.gov While extensive fragmentation is excellent for structural elucidation, it can sometimes lead to a weak or absent molecular ion peak, making the determination of the molecular weight challenging. scioninstruments.com

Chemical Ionization (CI): In contrast, chemical ionization (CI) is a soft ionization technique that results in less fragmentation and typically produces a prominent quasi-molecular ion, such as [M+H]⁺. scioninstruments.com This is particularly useful for confirming the molecular weight of the analyte. acs.org Deuterated ammonia (B1221849) (ND₃) can be employed as a CI reagent gas to determine the number of exchangeable hydrogens in a molecule, a valuable technique for structural analysis. acs.orglittlemsandsailing.com While positive chemical ionization (PCI) generally offers lower sensitivity than EI, negative chemical ionization (NCI) can provide very high sensitivity for compounds containing electronegative elements. scioninstruments.comnih.gov

The fragmentation pattern of deuterated compounds like this compound in EI-MS will show a shift in the mass-to-charge ratio (m/z) of the molecular ion and any fragments containing the deuterium label. The fragmentation of the non-deuterated analogue, 2-isopropyl-3-methoxypyrazine, involves characteristic losses. nist.gov For the d3-analogue, fragments containing the methoxy group will be shifted by 3 mass units.

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Approaches

To enhance sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) and selected reaction monitoring (SRM) are employed.

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte of interest, rather than scanning the entire mass range. nih.gov This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of trace-level concentrations. nih.gov

Selected Reaction Monitoring (SRM): SRM, often used with tandem mass spectrometry (MS/MS), offers even greater specificity. A specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This technique is highly effective in reducing matrix interference.

A comparison of detection methods for methoxypyrazines in wine showed that a triple quadrupole mass spectrometer operating in SRM mode provided superior performance compared to a single quadrupole mass spectrometer in SIM mode. researchgate.net

Chromatographic Separation Parameters for Complex Matrices

Effective chromatographic separation is crucial for isolating this compound from other volatile and semi-volatile compounds present in a sample. bio-conferences.org The choice of the gas chromatography (GC) column and temperature programming are key parameters.

For the analysis of methoxypyrazines in wine, columns with a polyethylene (B3416737) glycol (PEG) stationary phase, such as SUPELCOWAX™ 10, or a poly(5%-diphenyl-95%-dimethylsiloxane) phase are commonly used. bio-conferences.orgsigmaaldrich.com Helium is typically used as the carrier gas, and a programmed temperature ramp is employed to achieve optimal separation. bio-conferences.org The use of headspace solid-phase microextraction (HS-SPME) with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is a common sample preparation technique for extracting pyrazines from complex matrices like wine and juice prior to GC-MS analysis. nih.govvt.edu

Table 1: GC-MS Parameters for Pyrazine Analysis

Parameter Setting Reference
Column SUPELCOWAX® 10, 30 m x 0.25 mm, 0.25 µm sigmaaldrich.com
Oven Program 40 °C (5 min) to 230 °C at 4 °C/min sigmaaldrich.com
Carrier Gas Helium, 30 cm/sec sigmaaldrich.com
Injection Splitless/split, closed 0.5 min, 270 °C sigmaaldrich.com
Detector Ion trap mass spectrometer, m/z = 30-350 sigmaaldrich.com

| SPME Fiber | DVB/CAR/PDMS | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Stable Isotope Dilution Assays (SIDA)

While GC-MS is prevalent for volatile analysis, liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution assays (SIDA) offers a powerful alternative for the quantification of compounds like this compound. nih.govrsc.org SIDA is considered the gold standard for accurate quantification because it uses a stable isotope-labeled version of the analyte as an internal standard. nih.govtum.de

This approach effectively corrects for variations during sample preparation and potential matrix effects during the mass spectrometric analysis. tum.de The analyte and the isotopically labeled standard have nearly identical chemical and physical properties, ensuring they behave similarly throughout the analytical process. tum.de Quantification is achieved by measuring the peak area ratio of the analyte to the labeled standard. tum.de The primary limitation of widespread SIDA use is the commercial availability of the necessary labeled standards. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized compounds and for assessing the isotopic purity of labeled standards like this compound. rsc.org While mass spectrometry provides information on the mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule.

Role of this compound as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in the quantitative analysis of its non-deuterated counterpart, 2-isopropyl-3-methoxypyrazine (IPMP), and other related pyrazines. nih.govnih.gov IPMP is a potent aroma compound found in various foods and beverages, including wine, where it can contribute to undesirable "green" or "bell pepper" notes. bio-conferences.orgnih.govnih.gov It is also associated with the "ladybug taint" off-flavor in wine. nih.govwikipedia.org

Given the extremely low sensory detection thresholds of IPMP, often in the nanogram per liter range, highly sensitive and accurate analytical methods are required for its quantification. nih.govnih.gov The use of this compound as an internal standard in stable isotope dilution assays (SIDA) allows for precise and accurate measurement of IPMP levels. nih.gov The deuterated standard is added to the sample at the beginning of the analytical procedure, and since it behaves almost identically to the native analyte during extraction, cleanup, and analysis, it effectively compensates for any sample loss or matrix-induced signal suppression or enhancement. tum.de This ensures a high degree of accuracy and reproducibility in the final quantitative results. nih.gov

Table 2: List of Compounds

Compound Name
This compound
2-Isopropyl-3-methoxypyrazine (IPMP)
2-Methyl-3-n-propylpyrazine
3-Ethyl-2-ethoxypyrazine
3-Isopropyl-2-ethoxypyrazine
2-Methoxy-3-isobutylpyrazine
3-Alkyl-2-methoxypyrazines
3-sec-Butyl-2-methoxypyrazine
3-Isobutyl-2-methoxypyrazine (IBMP)
2-Methyl-3-isopropylpyrazine
2-Ethenyl-3,5-dimethylpyrazine
2,3-Diethyl-5-methylpyrazine
2-Ethyl-3,5-dimethylpyrazine
[²H₃]-2-Methylpyrazine
[²H₅]-2-Ethylpyrazine
[²H₃]-2,3(or 6)-dimethylpyrazine
[²H₃]-2,[²H₃]-6-dimethylpyrazine
[²H₅]-2,[²H₅]-6-diethylpyrazine
[²H₅]-2-Ethyl-3(or 6)-methylpyrazine
2,[²H₃]-3,5-trimethylpyrazine
[²H₅]-2-Ethyl-3,6-dimethylpyrazine
[²H₅]-2-Ethyl-3,5-dimethylpyrazine
2,3-Diethyl-[²H₃]-5-methylpyrazine
Benzofuranone derivative (BEN-d2)
Tamsulosin-d4 (TAM-d4)
Oxybutynin-d5 (OXY-d5)
Eplerenone-d3 (EPL-d3)
Propafenone-d7 (PRO-d7)
Adenosine
4-Decanone
Dimethylaminoethyl acetate (B1210297)
Dimethylaminoethyl propionate
Dimethylaminoethyl butyrate
6-Butyryl-5-hydroxy-2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-benzo[1,2-b:3,4-b1]dipyran
10-Butyryl-5-hydroxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydro-2H,8H-benzo-[1,2-b:5,4-b1]dipyran
5,7-Dihydroxy-2,2-dimethyl-8-butyryl chroman
CH₃NCS
2-Pentanone
Pregnane
Methyl ethoxybenzoates
Methyl 2-ethoxybenzoate
Pyroglutamyl decapeptide ethyl esters (PGDPEs)
Geosmin
2-Methylisoborneol
2,4,6-Trichloroanisole (TCA)
3,5-Dimethyl-2-methoxypyrazine (MDMP)
[²H₃]-IBMP
[²H₃]-SBMP
[²H₃]-IPMP
3-Ethyl-2-methoxypyrazine
Hexanal
Tebuconazole
Metconazole
Triadimenol
Thiazole

Calibration Curve Construction and Method Accuracy Assessment

The foundation of a reliable quantitative method is the establishment of a linear relationship between the concentration of the analyte and the instrumental response. For the analysis of IPMP using its deuterated standard, this compound, calibration curves are constructed to ensure the method's accuracy over a specific concentration range.

Calibration Curve Construction: A calibration curve is generated by preparing a series of standards containing known concentrations of the target analyte (IPMP) and a constant concentration of the internal standard (this compound). The curve plots the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. The use of the isotopically labeled internal standard effectively normalizes variations in sample injection volume and detector response. In a study analyzing 3-alkyl-2-methoxypyrazines in fragrant vegetable oils, a method using GC-MS/MS demonstrated excellent linearity for IPMP, achieving a correlation coefficient (r²) of greater than 0.999. acs.orgacs.org This high r² value indicates a strong linear relationship, which is a prerequisite for accurate quantification.

Method Accuracy Assessment: Accuracy refers to the closeness of a measured value to a known true value. It is typically evaluated through recovery studies, where a sample matrix is spiked with a known amount of the analyte. The sample is then analyzed, and the measured concentration is compared to the theoretical concentration. The accuracy is expressed as the percentage of recovery. For the analysis of IPMP in fragrant vegetable oils, the method's accuracy was validated by spiking samples at different concentration levels. The average recoveries for IPMP were found to be between 93.9% and 109.3%, demonstrating a high degree of accuracy. acs.org These results signify that the analytical method can effectively quantify IPMP with minimal systematic error.

ParameterResultReference
Linearity (r²)> 0.999 acs.org, acs.org
Average Recovery93.9% - 109.3% acs.org

Table 1. Linearity and Accuracy Data for the Analysis of 2-Isopropyl-3-methoxypyrazine.

Assessment and Compensation of Matrix Effects

Complex sample matrices, such as wine or vegetable oil, contain numerous compounds that can interfere with the analysis of the target analyte, leading to what is known as matrix effects. These effects can either enhance or suppress the analyte signal, causing inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects.

Assessment of Matrix Effects: Matrix effects are typically assessed by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in the sample matrix (matrix-matched calibration). A significant difference between the slopes indicates the presence of matrix effects. While specific percentage data for IPMP matrix effects are not always detailed, the choice of a deuterated internal standard in methods for complex samples like wine and oil implicitly acknowledges the need to counteract these effects. acs.orgresearchgate.net

Compensation of Matrix Effects: Because this compound is chemically and physically almost identical to the native IPMP, it co-elutes during chromatography and experiences the same signal suppression or enhancement in the mass spectrometer's ion source. medchemexpress.com By calculating the ratio of the analyte's response to the internal standard's response, any variation caused by the matrix is effectively canceled out. This stable isotope dilution assay (SIDA) approach is considered the gold standard for trace quantitative analysis in complex matrices, ensuring that the reported concentrations are accurate and reliable despite the challenging sample composition. researchgate.net For example, a robust SIDA method was developed for the quantification of a similar compound, 2-methoxy-3-isobutylpyrazine, in red wines, highlighting the technique's power to overcome matrix interferences. researchgate.net

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

Defining the lower limits of a method's performance is crucial for understanding its capabilities, especially when dealing with potent trace compounds like IPMP, which can be detected by human taste at nanogram-per-liter levels. wikipedia.org The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

These limits are determined experimentally, often by analyzing samples with very low concentrations of the analyte or by calculating them from the standard deviation of the response for blank samples and the slope of the calibration curve. The use of advanced instrumentation like tandem mass spectrometry (MS/MS) significantly improves the signal-to-noise ratio, allowing for very low detection limits. acs.orgacs.org

Research across different sample matrices has established varying LODs and LOQs for IPMP, reflecting the influence of the matrix and the specific analytical method employed.

MatrixMethodLODLOQReference
Fragrant Vegetable OilGC-MS/MS0.1 µg/kg0.2 µg/kg acs.org
Concord Grape JuiceOrthonasal Sensory1.11 ng/L- nih.gov
Niagara Grape JuiceOrthonasal Sensory0.74 ng/L- nih.gov
Chardonnay WineOrthonasal Sensory0.32 ng/L- nih.gov
Red Wine BlendRetronasal Sensory-2.29 ng/L nih.gov

Table 2. Limits of Detection (LOD) and Quantification (LOQ) for 2-Isopropyl-3-methoxypyrazine in Various Matrices.

Note: Sensory detection thresholds are included for context as they represent the practical limits of human detection, which analytical methods must often surpass.

The data shows that analytical methods utilizing GC-MS/MS can achieve instrumental LOQs in the low microgram-per-kilogram range, which is highly sensitive. acs.org The sensory detection thresholds in beverages like wine and juice are even lower, at the nanogram-per-liter (part-per-trillion) level, underscoring the extreme potency of this compound and the necessity for highly sensitive analytical techniques for its control in the food and beverage industry. nih.govnih.gov

Biogenesis, Formation Mechanisms, and Environmental Occurrence of Pyrazine Analogues

Chemical Reaction Pathways for Pyrazine (B50134) Synthesis (e.g., Maillard Reaction, Thermal Degradation) in Model Systems

The most prominent chemical pathway for the formation of pyrazines in food is the Maillard reaction. researchgate.netnih.gov This complex series of non-enzymatic browning reactions occurs when amino acids and reducing sugars are heated together. researchgate.net The process involves the condensation of α-dicarbonyl compounds (formed from sugar degradation) with amino compounds, leading to the formation of alkylpyrazines. researchgate.net

A critical component of the Maillard reaction is Strecker degradation. nih.govdur.ac.uk In this reaction, α-dicarbonyls react with amino acids to generate aldehydes, CO2, and α-aminocarbonyl intermediates. nih.govnih.gov These α-aminocarbonyl compounds are the essential building blocks for the pyrazine ring; two of these molecules can condense to form a dihydropyrazine (B8608421), which is then oxidized to the stable aromatic pyrazine. dur.ac.ukresearchgate.net

Thermal degradation of certain amino acids, even without sugars, can also produce pyrazines. Studies have shown that heating amino acids like L-serine and L-threonine can generate α-aminocarbonyl intermediates through processes like decarbonylation and dehydration, which subsequently lead to pyrazine formation. nih.govmdpi.com The specific pyrazines formed depend on the precursor amino acids involved. nih.gov For instance, heating threonine primarily yields dimethyl- and trimethylpyrazines. nih.gov

Beyond food chemistry, classical organic synthesis methods for creating the pyrazine ring include the Staedel–Rugheimer and Gutknecht pyrazine syntheses, which are based on the self-condensation of α-ketoamines. wikipedia.org

Microbial and Enzymatic Pathways Leading to Pyrazine Formation

Pyrazines are not only products of heat treatment but are also synthesized biologically by microorganisms and plants. researchgate.netnih.gov Bacteria, in particular, are known producers of various pyrazine derivatives. For example, Pseudomonas perolens has been studied for its ability to produce 2-methoxy-3-isopropylpyrazine (IPMP), the natural analogue of the subject compound. acs.orggoogle.com The proposed biosynthetic pathway in these microbes involves the condensation of amino acids; for IPMP, the precursors are believed to be valine and glycine (B1666218). nih.gov

Specific enzymatic reactions are key to these biosynthetic pathways. Transaminases (ATAs) have been identified as valuable biocatalysts capable of converting α-diketones into α-amino ketones. nih.gov These α-amino ketones can then undergo oxidative dimerization to form the pyrazine ring, demonstrating a chemo-enzymatic route to pyrazine synthesis. nih.gov

In plants such as grapevines (Vitis vinifera), the final step in the biosynthesis of methoxypyrazines is the methylation of a hydroxypyrazine precursor. nih.gov This reaction is catalyzed by O-methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov The expression of genes encoding these enzymes can be correlated with the accumulation of methoxypyrazines in grape berries. nih.gov Furthermore, studies have identified L-threonine as a biosynthetic precursor for pyrazines in various bacteria. mdpi.comresearchgate.net

Distribution and Concentrations of Pyrazine Derivatives in Natural Matrices (e.g., Food, Environmental Samples)

Pyrazine derivatives are widely distributed in nature, contributing significantly to the sensory profiles of many foods. tandfonline.comfoodb.ca Alkoxypyrazines, such as 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) and 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), are particularly potent, with extremely low odor detection thresholds, often in the nanogram-per-liter (ng/L) range. mdpi.comgravitywinehouse.comwikipedia.org They are responsible for the characteristic "green" or vegetative aromas in raw vegetables like green bell peppers, peas, and asparagus. chemimpex.comfoodb.cagravitywinehouse.com

These compounds are also crucial determinants of aroma in certain grape varieties and the wines made from them. ajevonline.orgbio-conferences.org Sauvignon blanc and Cabernet Sauvignon wines are well-known for their methoxypyrazine-derived notes, which can range from grassy and herbaceous to bell pepper. gravitywinehouse.comajevonline.org The concentration of these compounds is typically very low, often below 40 ng/L. mdpi.comajevonline.org

Pyrazines have also been identified as trace contaminants in environmental samples, such as drinking water, where they can cause undesirable earthy or musty off-odors. nih.gov Their presence in water sources can be a concern for municipal water suppliers due to their potent aroma and poor removal rates during conventional water treatment. nih.gov

Table 1: Concentration of Selected Methoxypyrazines in Various Matrices


CompoundMatrixReported Concentration (ng/L)Reference
2-Isopropyl-3-methoxypyrazine (IPMP)Sauvignon Blanc Wine0.9 - 5.6 researchgate.net
2-Isopropyl-3-methoxypyrazine (IPMP)Green Peas3,500 dur.ac.uk
2-Isopropyl-3-methoxypyrazine (IPMP)Drinking Water (Source)Not Detected - Trace researchwithrutgers.com
2-Isobutyl-3-methoxypyrazine (IBMP)Sauvignon Blanc Wine0.6 - 38.1 researchgate.net
2-Isobutyl-3-methoxypyrazine (IBMP)Green Bell Pepper50,000 dur.ac.uk
2-sec-Butyl-3-methoxypyrazine (SBMP)Beetroot5,600 dur.ac.uk

Precursors and Reaction Conditions Influencing Pyrazine Formation and Degradation

The formation and final concentration of pyrazines are heavily influenced by the availability of precursors and the prevailing reaction conditions.

Precursors:

Maillard/Thermal Reactions: The primary precursors are amino acids (such as lysine, threonine, serine) and reducing sugars. nih.govmdpi.comresearchwithrutgers.com The specific amino acid side chain dictates the substitution pattern on the final pyrazine ring.

Biosynthesis: Specific amino acids serve as the direct building blocks. For IPMP, valine and glycine are the proposed precursors in microbes. nih.gov For other bacterially-derived pyrazines, L-threonine and sodium acetate (B1210297) have been identified as key precursors. mdpi.comresearchgate.net In the final methylation step to form methoxypyrazines, S-adenosyl-L-methionine (SAM) is the essential methyl donor. nih.gov

Reaction Conditions:

Temperature: In thermal reactions, temperature is a critical factor. Higher temperatures generally accelerate the Maillard reaction and increase the yield of pyrazines, although the profile of the pyrazines formed can change. researchgate.netresearchwithrutgers.com

pH and Moisture: The pH of the medium and the water activity (moisture content) significantly affect the rate and outcome of the Maillard reaction in food systems. researchgate.netresearchwithrutgers.com

Viticultural Factors: For methoxypyrazines in grapes, environmental conditions are paramount. Factors such as sunlight exposure, ambient temperature, and vine vigor have a profound impact. gravitywinehouse.comajevonline.org Generally, higher sunlight exposure on the grape clusters leads to a significant reduction in methoxypyrazine concentrations, as the compounds are photodegraded. gravitywinehouse.com Cooler growing conditions tend to result in higher levels of methoxypyrazines at harvest. ajevonline.org

Table 2: Mentioned Compounds


Compound Name
2-Isopropyl-3-methoxy-d3-pyrazine
2-isopropyl-3-methoxypyrazine (IPMP)
2-isobutyl-3-methoxypyrazine (IBMP)
2-sec-Butyl-3-methoxypyrazine (SBMP)
L-Serine
L-Threonine
Lysine
Glycine
Valine
S-adenosyl-L-methionine (SAM)
Glucose
Glyoxal (B1671930)
3-isopropyl-2-hydroxypyrazine (IPHP)

Mechanistic and Metabolic Investigations Involving Pyrazines Non Human Biological Systems

Elucidation of Biotransformation Pathways in Microorganisms and Plants

The biotransformation of 2-Isopropyl-3-methoxypyrazine (B1215460) (IPMP) has been a subject of study in both microorganisms and plants, primarily due to its significance as a potent aroma compound.

In microorganisms, the biosynthesis of IPMP has been observed in bacteria such as Pseudomonas perolens. acs.orgnih.gov The proposed pathway begins with the condensation of the amino acids valine and glycine (B1666218) to form a cyclic dipeptide, 2,5-dicarbonyl-3-isopropyl-piperazine (DCPP). nih.gov This intermediate is then converted to 3-isopropyl-2-hydroxypyrazine (IPHP), which is subsequently methylated to yield the final product, IPMP. nih.gov Some bacteria, including species of Lysobacter, are also known to produce IPMP, which may contribute to their antimicrobial properties. nih.gov

In the plant kingdom, particularly in grapevines (Vitis vinifera), the metabolism of IPMP is of great interest to the wine industry. researchgate.net The final step of IPMP biosynthesis in grapes is understood to be the O-methylation of its precursor, 3-isopropyl-2-hydroxypyrazine (IPHP). nih.gov The concentration of IPMP in grapes is influenced by various factors, including light exposure and temperature, which affect the expression of genes encoding for the enzymes responsible for its synthesis and potential degradation. acs.orgnih.gov For instance, warmer temperatures have been shown to decrease the levels of methoxypyrazines in grapes. mdpi.com

A proposed degradation pathway for methoxypyrazines like IPMP in grapes involves O-demethylation, which would convert IPMP back to its less volatile precursor, IPHP. This suggests a potential cycle of methylation and demethylation that regulates the concentration of this potent flavor compound in the berries.

Enzymatic Degradation and Modification Studies of Pyrazine (B50134) Structures

The enzymatic processes governing the degradation and modification of pyrazine structures, such as IPMP, are centered around demethylation reactions. In plants, particularly grapevines, the degradation of methoxypyrazines is thought to occur via O-demethylation. nih.gov This process is catalyzed by O-demethylases, which are part of the broader family of demethylating enzymes that play crucial roles in plant metabolism. nih.gov

The enzymes responsible for the synthesis of IPMP, O-methyltransferases (OMTs), have been identified and studied in Vitis vinifera. acs.orgmdpi.com Specifically, genes such as VvOMT1, VvOMT2, and VvOMT3 have been cloned and their expression levels have been correlated with the concentration of methoxypyrazines in grapes. mdpi.comnih.gov While these enzymes are primarily studied for their role in the synthesis of IPMP from IPHP, the reverse reaction of demethylation is a key area of ongoing research to understand the net accumulation of these compounds.

The table below summarizes the key enzymes involved in the metabolism of IPMP in grapevines.

Enzyme FamilySpecific Enzyme (Gene)FunctionOrganism
O-Methyltransferases (OMTs) VvOMT1, VvOMT2, VvOMT3Catalyze the methylation of hydroxypyrazines to form methoxypyrazines. mdpi.comnih.govVitis vinifera (Grapevine)
O-Demethylases (Putative)Catalyze the demethylation of methoxypyrazines to hydroxypyrazines. nih.govVitis vinifera (Grapevine)

Tracer Studies Using Isotopic Pyrazines to Understand Metabolic Fluxes and Reaction Kinetics

Isotopically labeled compounds, such as 2-Isopropyl-3-methoxy-d3-pyrazine, are invaluable tools for tracer studies in metabolic research. The substitution of hydrogen with deuterium (B1214612) (a stable isotope of hydrogen) allows researchers to track the fate of the molecule through various biochemical pathways without altering its fundamental chemical properties. princeton.edu The slight increase in mass due to the deuterium atoms enables the differentiation of the labeled compound and its metabolites from their naturally occurring, non-labeled counterparts using mass spectrometry. princeton.edu

While specific studies utilizing this compound as a tracer are not prevalent in published literature, the principles of metabolic flux analysis (MFA) using stable isotope tracers are well-established. nih.govdoaj.org In a hypothetical study, this compound could be introduced to a biological system, such as a microbial culture or a plant tissue. By analyzing the isotopic enrichment in downstream metabolites over time, researchers could:

Determine the rate of biotransformation: By monitoring the disappearance of the deuterated parent compound.

Identify and quantify metabolites: The mass shift from the d3-label would help in the identification of molecules derived from this compound.

Elucidate metabolic pathways: The pattern of deuterium distribution in the identified metabolites would provide insights into the specific enzymatic reactions and pathways involved in its degradation.

Investigate reaction kinetics: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower reaction rates for the deuterated compound. This can be used to probe the rate-limiting steps in a metabolic pathway. nih.gov

The use of deuterium-labeled substrates has been successfully applied in various metabolic studies to understand flux compensation and pathway dynamics. researchgate.net

Environmental Fate and Biodegradation of Pyrazine Compounds

Pyrazine compounds, including alkylpyrazines like IPMP, are naturally occurring and are also formed during food processing. wikipedia.org Their presence in the environment can result from agricultural practices, food waste, and industrial emissions. The biodegradation of pyrazines is a key process in their removal from the environment.

Alkylpyrazines are generally considered to be biodegradable. mdpi.com Various microorganisms have been shown to utilize pyrazines as a source of carbon and nitrogen. The initial steps in the biodegradation of alkylpyrazines in the environment are likely to involve oxidation of the alkyl side chains and hydroxylation of the pyrazine ring, which can lead to ring cleavage and further degradation.

The environmental fate of a specific compound like IPMP is influenced by several factors, including its water solubility, volatility, and susceptibility to microbial degradation. While detailed environmental fate studies specifically on IPMP are not widely available, the general understanding of alkylpyrazine biodegradation suggests that it would be subject to microbial breakdown in soil and water systems. The methoxy (B1213986) group of IPMP may also be a target for initial enzymatic attack, potentially through demethylation as seen in biological systems.

Structure Activity Relationship Sar Studies and Derivatization of Pyrazine Core Structures

Synthesis of Novel Pyrazine (B50134) Analogues and Derivatives

The synthesis of novel pyrazine analogues is a significant area of research, aiming to develop compounds with enhanced or specific biological activities. researchgate.net A common strategy involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. youtube.comyoutube.com For instance, the reaction of an α-diketone with a 1,2-diaminoalkane can produce a dihydropyrazine (B8608421) derivative, which is then oxidized to the corresponding pyrazine. youtube.com Another approach involves the ring-opening of epoxides with ethylene (B1197577) diamine, followed by oxidation to form the pyrazine ring. youtube.com

The synthesis of 2-alkyl-3-methoxypyrazines, including the non-deuterated counterpart of the title compound, has been a focus of research due to their importance in the flavor and fragrance industry. dur.ac.uk One method involves the methylation of the corresponding 2-alkyl-3-hydroxypyrazine. dur.ac.uk For example, 2-isobutyl-3-methoxypyrazine (B1223183) can be synthesized from L-leucinamide hydrochloride and glyoxal (B1671930) to first form 2-isobutyl-3-hydroxypyrazine, which is then methylated. dur.ac.uk The synthesis of various pyrazine derivatives often involves multi-step reactions and requires careful optimization of reaction conditions to achieve good yields. dur.ac.uk

Researchers have also explored the synthesis of more complex pyrazine-containing structures, such as pyrazolo[4,3-c]pyridines and pyrazolo[3,4-d]pyrimidines, which have shown potential as inhibitors of protein-protein interactions and multikinase inhibitors, respectively. acs.orgacs.org These studies often involve the variation of substituents at different positions of the pyrazine or fused pyrazine ring system to understand their impact on biological activity. acs.org

Table 1: Examples of Synthesized Pyrazine Derivatives and their Potential Applications

Compound ClassSynthetic StrategyPotential Application
Pyrazine-2-carboxamidesStructural optimization of a lead compoundEML4-ALK inhibitors for non-small cell lung cancer nih.gov
PyrazolopyridinesGeneral synthetic route with variations at four positionsInhibitors of enterovirus replication acs.org
Pyrazolo[4,3-c]pyridinesStructure-guided computational screening and optimizationTrypanocidal agents targeting PEX14–PEX5 protein–protein interaction acs.org
Pyrazolo[3,4-d]pyrimidinesStructural optimization of a hit compoundMultikinase inhibitors for acute myeloid leukemia acs.org
Bis-heterocycles with triazoles and isoxazolinesOne-pot procedure involving 1,3-dipolar cycloadditionImmune potentiators researchgate.net

Comparative Studies of Isotopic and Non-Isotopic Analogues in Research Applications

The use of stable isotope-labeled compounds, such as 2-isopropyl-3-methoxy-d3-pyrazine, is a cornerstone of modern analytical chemistry, particularly in quantitative analysis. acs.org Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise method that employs an isotopically labeled analog of the analyte as an internal standard. acs.org The key advantage of this technique is the near-identical chemical and physical properties of the labeled and unlabeled compounds, which ensures they behave similarly during sample preparation and analysis, thus minimizing errors. acs.org

The synthesis of deuterated alkylpyrazines is crucial for their use in SIDA. acs.org An improved method for synthesizing these labeled compounds involves the nucleophilic addition of a deuterated alkyl Grignard reagent to a chloroalkylpyrazine. acs.org This approach has been successfully applied to produce deuterated standards for the quantification of important odorants in food products. acs.org

Beyond quantitative analysis, isotopic labeling is a powerful tool for elucidating reaction mechanisms. For example, ¹⁵N-labeled alanine (B10760859) has been used to investigate the formation pathways of pyrazines during the thermal degradation of Amadori rearrangement products. acs.org These studies help to clarify the nitrogen sources and their contributions to the formation of different pyrazine compounds. acs.org Similarly, carbohydrate module labeling with D-glucose-¹³C₆ has been employed to understand the generation of pyrazines in Maillard reaction model systems, revealing that aldol-type condensation can convert pyrazines with shorter side chains to those with longer ones. researchgate.net

The development of novel stable-isotope labeling reagents continues to expand the toolkit for researchers. For instance, a pyrimidine-based reagent, [d₀]-/[d₆]-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (DMMSP), has been developed for the comparative quantification of proteins using mass spectrometry. nih.gov This highlights the broad applicability of isotopic labeling across different classes of molecules and research areas.

Computational Approaches to Predict Structure-Reactivity Relationships

Computational chemistry provides powerful tools to investigate and predict the relationship between the structure of a molecule and its chemical reactivity and biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of this approach. semanticscholar.org QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their observed activity. semanticscholar.orgijper.org

For pyrazine derivatives, QSAR studies have been used to develop models for predicting their antiproliferative activity. semanticscholar.org These studies often employ methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build the models. semanticscholar.org The descriptors used in these models can be calculated using quantum chemistry methods such as Density Functional Theory (DFT). semanticscholar.orgnih.gov These descriptors can include electronic properties like NBO charges and dipole moments, as well as steric and topological parameters. semanticscholar.org

The goal of these computational studies is not only to predict the activity of new compounds but also to gain insight into the structural features that are important for a particular activity. nih.gov For example, a QSAR model for pyrazoline derivatives as carbonic anhydrase inhibitors identified specific descriptors that have a proportional or inverse influence on the inhibitory activity. nih.gov This information can then be used to guide the design and synthesis of new, more potent inhibitors. nih.gov

Molecular docking is another computational technique used to study the interaction of small molecules with biological targets, such as enzymes or receptors. nih.gov In the context of pyrazine derivatives, docking studies have been used to understand how these compounds bind to their target proteins, providing a structural basis for their observed biological activity. nih.govnih.gov For instance, docking studies of pyrazine-2-carboxamide derivatives as EML4-ALK inhibitors helped to rationalize their structure-activity relationships. nih.gov

Table 2: Computational Methods in Pyrazine Research

Computational MethodApplicationKey Findings/Goals
Quantitative Structure-Activity Relationship (QSAR)Predicting antiproliferative activity of pyrazine derivatives. semanticscholar.orgijper.orgDevelopment of predictive models using MLR and ANN; identification of key molecular descriptors. semanticscholar.org
Density Functional Theory (DFT)Calculating quantum chemical descriptors for QSAR models. semanticscholar.orgnih.govProvides electronic and structural parameters for correlation with biological activity. semanticscholar.org
Molecular DockingUnderstanding the binding of pyrazine derivatives to biological targets. nih.govnih.govProvides insights into the binding mode and helps rationalize SAR. nih.gov

Theoretical and Computational Chemistry Approaches Applied to Pyrazines

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and molecular properties of pyrazine (B50134) compounds. While specific studies on 2-Isopropyl-3-methoxy-d3-pyrazine are not prevalent in public literature, the methodologies are well-established through research on related pyrazine derivatives. chemrxiv.orgrsc.org

Methods like DFT with the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various electronic properties. chemrxiv.orgmdpi.com These calculations provide a detailed picture of the molecule's characteristics.

Key properties elucidated through these calculations include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

Electronic Distribution: Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps reveal the distribution of electron density. chemrxiv.org MEP maps are particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org

Reactivity Descriptors: Based on orbital energies, global reactivity descriptors like chemical potential (μ), electrophilicity index (ω), and chemical hardness can be quantified to predict the molecule's behavior in chemical reactions. chemrxiv.org

For instance, studies on pyrazine-based charge-transfer complexes show that DFT can elucidate the structures and active sites where charge transfer occurs, confirming a π–π* interaction as the primary stabilizing force. rsc.org Similarly, calculations on pyrazine N,N'-dioxide have been used to predict its redox potential, highlighting the utility of these methods in materials science for applications like organic batteries. rsc.org The substitution of hydrogen with deuterium (B1214612) in the methoxy (B1213986) group of this compound would have a minimal effect on the electronic structure but can be accounted for in high-precision calculations.

Molecular Modeling of Pyrazine Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for understanding how pyrazine compounds interact with biological targets like enzymes and receptors. These computational methods provide insights at the atomic level, guiding drug discovery and helping to explain biological phenomena like olfaction.

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals common interaction patterns. The most frequent interactions involve hydrogen bonds where a pyrazine nitrogen atom acts as an acceptor. nih.gov Other significant interactions include π-stacking with aromatic amino acid residues, coordination with metal ions, and weak hydrogen bonds. nih.govacs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Example 1: Human Serum Albumin (HSA): Molecular docking studies on the interaction between various pyrazines and HSA have shown that hydrophobic forces are the primary drivers for binding. researchgate.net

Example 2: Olfactory Receptors: The human olfactory receptor OR5K1 has been identified as a specific receptor for several alkylpyrazines. tum.denih.gov Docking simulations can model how compounds like 2-isopropyl-3-methoxypyrazine (B1215460) fit into the binding pocket of this receptor, helping to rationalize the structure-odor relationship. The binding affinities of a series of pyrazines to olfactory proteins have been shown to correlate with human odor detection thresholds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex.

Example: Pyrazine-HSA Complex: MD simulations have been used to confirm the stability of pyrazine-HSA complexes, showing how the protein's conformation can change upon ligand binding. researchgate.net

These computational approaches allow for the assessment of binding affinity and the detailed analysis of intermolecular forces, such as those listed in the table below. nih.gov

Interaction TypeDescriptionTypical Residues Involved
Hydrogen Bonding A strong directional interaction between a hydrogen atom and an electronegative atom like N or O.Asp, Glu, Ser, Thr, Asn, Gln
π-π Stacking A non-covalent interaction between aromatic rings.Phe, Tyr, Trp, His
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Ala, Val, Leu, Ile, Pro, Met
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.All atoms

Spectroscopic Property Predictions and Interpretations (e.g., NMR, MS, IR)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic data of molecules like this compound. These predictions are invaluable for structure confirmation and for understanding the relationship between molecular structure and spectral features.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rsc.orgimist.magaussian.com This method, often employed with DFT (e.g., B3LYP functional), can predict both ¹H and ¹³C chemical shifts with a high degree of accuracy, especially when empirical scaling factors are applied. github.ioresearchgate.net For a given molecule, the magnetic shielding tensors are calculated and then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma While specific calculations for this compound are not published, the expected chemical shifts can be reliably predicted. The presence of deuterium in the methoxy group would primarily affect the ¹³C signal of the attached carbon due to the isotopic effect and would eliminate the corresponding ¹H signal.

Vibrational Spectroscopy (IR and MS): DFT calculations are also used to predict vibrational frequencies for Infrared (IR) and Raman spectra. chemrxiv.org The calculated frequencies, after scaling to correct for anharmonicity and other method-inherent errors, typically show good agreement with experimental spectra. A Potential Energy Distribution (PED) analysis can be performed to assign specific vibrational modes (e.g., C-H stretch, ring breathing) to the calculated frequencies. chemrxiv.org

For Mass Spectrometry (MS), computational methods can help predict fragmentation patterns by calculating the energies of potential fragment ions, although this is less routine than NMR or IR predictions.

The table below illustrates a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for a pyrazine derivative, demonstrating the typical accuracy of the GIAO method.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
C2150.1151.5
C3145.2146.0
C5143.8144.5
C6144.7145.3

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the complex reaction mechanisms that lead to the formation of pyrazines. Pyrazines are often formed during food processing through the Maillard reaction and the thermal degradation of amino acids and sugars. mdpi.comnih.gov

Computational chemistry can be used to investigate proposed reaction pathways by:

Calculating Thermochemistry: Determining the relative energies of reactants, intermediates, transition states, and products.

Locating Transition States: Identifying the energy barriers (activation energies) for each step in a proposed mechanism.

Validating Intermediates: Confirming the stability of proposed transient species.

A key pathway for pyrazine formation involves the condensation of two α-aminocarbonyl intermediates. nii.ac.jpresearchgate.net These intermediates are typically formed from the Strecker degradation of amino acids or from sugar-ammonia reactions. nii.ac.jpresearchgate.net For example, studies propose that the reaction begins with the condensation of α-amino acids with dicarbonyl compounds, followed by a series of steps including dehydration and cyclization to form a dihydropyrazine (B8608421) ring, which then oxidizes to the final pyrazine. nii.ac.jpnih.gov

By modeling these pathways, chemists can understand how factors like temperature, pH, and the specific precursors influence the types and yields of pyrazines formed, which is of great interest to the food and flavor industry. acs.org

Emerging Research Frontiers and Methodological Advancements in Pyrazine Chemistry

Integration of Multi-Omics Technologies for Comprehensive Pyrazine (B50134) Profiling

The integration of multi-omics technologies, such as metabolomics, is revolutionizing the understanding of complex biological systems. In this context, accurate quantification of metabolites is paramount. Pyrazines, which can be products of microbial metabolism or the Maillard reaction, are key analytes in the metabolome of foods and some organisms. nih.govnih.gov However, their analysis is often complicated by matrix effects, where other components in a sample can suppress or enhance the analytical signal, leading to inaccurate measurements. nih.gov

The use of stable isotope-labeled internal standards, such as 2-Isopropyl-3-methoxy-d3-pyrazine, is the gold standard for overcoming these challenges. This technique, known as Stable Isotope Dilution Analysis (SIDA), involves adding a known quantity of the labeled compound to a sample at the beginning of the analytical workflow. nih.gov Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it experiences the same losses during sample preparation and the same matrix effects during analysis by mass spectrometry. nih.gov

Development of Miniaturized and High-Throughput Analytical Platforms

The demand for faster and more efficient chemical analysis has spurred the development of miniaturized and high-throughput analytical platforms. In pyrazine analysis, these advancements are often centered around innovations in sample preparation. Techniques like headspace solid-phase microextraction (HS-SPME) have become invaluable. researchgate.netnih.gov SPME is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample, adsorbing volatile compounds like pyrazines. researchgate.netnih.gov

Recent advancements include the development of more robust and efficient fiber coatings and automated systems capable of processing many samples in sequence, significantly increasing throughput. researchgate.net For example, the SPME-Arrow system, which features a larger sorbent volume, has been shown to provide higher sensitivity for pyrazine quantification in edible oils. nih.gov

The validation of these new high-throughput methods relies heavily on established quantification techniques like SIDA. To ensure a new miniaturized platform provides accurate results, it is often benchmarked against the SIDA method using a stable isotope standard. nih.govnih.gov For the analysis of 2-Isopropyl-3-methoxypyrazine (B1215460), its deuterated form, this compound, would be the ideal internal standard to validate a new SPME-based method. This ensures that the new platform can deliver quantitative data that is both precise and free from the matrix-induced errors that can plague trace-level aroma analysis. nih.gov

Table 2: Comparison of Analytical Platforms for Pyrazine Analysis

Platform/Technique Principle Key Advantages Role of this compound
HS-SPME-GC-MS Adsorption of volatile analytes from headspace onto a coated fiber, followed by thermal desorption into a GC-MS system. nih.gov Solvent-free, miniaturized, high sensitivity, easily automated. researchgate.net Used as an internal standard in SIDA to ensure accurate quantification and method validation. nih.gov
UPLC-MS/MS Separation of analytes by ultra-performance liquid chromatography followed by detection with tandem mass spectrometry. nih.gov Suitable for less volatile or thermally labile pyrazines; high sensitivity and selectivity. nih.gov Serves as an ideal internal standard to correct for matrix effects and variations in instrument response. nih.gov
GC-Olfactometry (GC-O) A human assessor sniffs the effluent from a gas chromatograph to identify odor-active compounds. Directly links instrumental analysis with sensory perception. mdpi.com While not directly detected by the human nose, its presence in a parallel MS detector confirms the identity and concentration of the co-eluting native compound.

Advances in Chemoenzymatic and Biotechnological Synthesis of Pyrazine Derivatives

The synthesis of pyrazine derivatives, including their isotopically labeled forms, is an area of active research, with a growing emphasis on greener and more efficient methods. Traditional chemical syntheses can be effective but may involve harsh conditions or hazardous reagents. dur.ac.uk Efficient synthetic routes for deuterated 2-methoxy-3-alkylpyrazines, including [²H₃]2-methoxy-3-isopropylpyrazine, have been developed. mcmaster.ca A common strategy involves the condensation of glyoxal (B1671930) with an appropriate α-amino acid amide, followed by methylation using a deuterated reagent like [D₃]-iodomethane. This allows for the precise, regiospecific introduction of the deuterium (B1214612) label onto the methoxy (B1213986) group. mcmaster.ca

More recently, chemoenzymatic and biotechnological approaches are emerging as powerful alternatives. mdpi.comresearchgate.net These methods leverage the high selectivity of enzymes to perform specific chemical transformations under mild conditions. nih.gov For instance, transaminases have been used for the biocatalytic synthesis of pyrazines through the oxidative dimerization of α-amino ketones, which are generated in situ from α-diketones. nih.gov This chemoenzymatic strategy offers a more sustainable route to these heterocyclic compounds. mdpi.comnih.gov

While the direct biotechnological synthesis of this compound has not been extensively documented, the existing enzymatic pathways present intriguing possibilities. One could envision a chemoenzymatic process where a biocatalyst performs the core pyrazine ring formation, followed by a chemical step using a deuterated methylating agent. Alternatively, future research in protein engineering could lead to enzymes capable of utilizing deuterated precursors or co-factors, enabling a fully biotechnological route to specifically labeled pyrazine derivatives.

Applications of Artificial Intelligence and Machine Learning in Pyrazine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly being applied to chemical analysis, offering powerful tools to interpret complex data, predict properties, and optimize processes. nih.gov In pyrazine research, AI is being used to build predictive models that link chemical structure to sensory perception. For example, artificial neural networks (ANNs) have been successfully trained to classify pyrazines into different aroma categories (e.g., green, bell-pepper, nutty) and to predict their flavor thresholds based on molecular descriptors. nih.govnih.gov These models can accelerate the discovery of new flavor compounds by predicting their sensory characteristics before they are synthesized.

Furthermore, machine learning is transforming the analysis of data from mass spectrometry, the primary technique used for detecting pyrazines. youtube.com ML algorithms can sift through vast datasets generated by GC-MS or LC-MS to identify patterns, classify samples based on their pyrazine profiles (e.g., for quality control), and even help identify unknown compounds by predicting their mass spectral fragmentation patterns. osti.gov

Q & A

Q. What are the recommended safety protocols for handling 2-Isopropyl-3-methoxy-d3-pyrazine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested per EN 374), eye/face protection, and lab coats to mitigate skin/eye contact risks .
  • Ventilation: Use fume hoods or local exhaust ventilation to avoid inhalation of vapors or aerosols .
  • Storage: Store in sealed containers away from heat, ignition sources, and incompatible substances (e.g., strong acids/oxidizers) .
  • Spill Management: Evacuate the area, wear PPE, and use absorbent materials for containment. Avoid dust generation .
  • Disposal: Follow local regulations for hazardous waste disposal. Decontaminate equipment before reuse .

Key Hazards: Classified as acute toxicity (oral, skin), skin/eye irritant, and respiratory irritant under OSHA HCS .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

Answer:

  • Synthetic Pathways:
    • Substitution Reactions: Use sodium hydride or potassium carbonate as bases to introduce isopropyl/methoxy groups to pyrazine cores .
    • Deuterated Precursors: Incorporate deuterated reagents (e.g., D₃C– groups) during synthesis to achieve isotopic labeling .
  • Optimization:
    • Monitor reaction temperature (typically 50–100°C) and solvent polarity to control regioselectivity .
    • Purify via fractional distillation or preparative GC to isolate isomers (e.g., 3-isopropyl vs. 3-isobutyl derivatives) .

Key Challenge: Minimize byproducts (e.g., 2-methoxy-3-isobutylpyrazine) through precise stoichiometry .

Advanced Research Questions

Q. What thermodynamic and structural insights explain the binding specificity of this compound to proteins like MUP-I?

Answer:

  • Thermodynamic Drivers: Binding is enthalpy-driven, attributed to desolvation of hydrophobic pockets and van der Waals interactions, rather than entropy-driven hydrophobic effects .
  • Structural Techniques:
    • ITC: Quantify binding affinity (ΔG) and enthalpy (ΔH) .
    • X-ray Crystallography: Resolve ligand-protein interactions (e.g., hydrogen bonding with Thr/Ser residues) .
    • NMR Relaxation: Detect conformational changes (e.g., rigidification of binding-site residues and flexibility in adjacent regions) .

Table 1: Thermodynamic Parameters for MUP-I Binding (Example)

LigandΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
2-Isopropyl derivative-25.3-30.1-4.8
2-Isobutyl derivative-23.8-28.9-5.1

Key Insight: Specificity arises from steric complementarity between the isopropyl group and MUP-I’s hydrophobic cleft .

Q. How can researchers differentiate and quantify this compound isomers in complex matrices like wine or bacterial cultures?

Answer:

  • Analytical Methods:
    • GC-MS with Stable Isotope Dilution: Use deuterated internal standards (e.g., d3-labeled analogs) for precise quantification .
    • HPLC-PDA: Resolve isomers via C18 columns with methanol/water gradients .
  • Key Challenges:
    • Co-elution of structural analogs (e.g., 3-isopropyl vs. 3-isobutyl). Mitigate using tandem MS/MS for fragmentation patterns .
    • Matrix effects in wine: Pre-concentrate samples via solid-phase microextraction (SPME) .

Example Data:

  • In Halomonas venusta cultures, 2-methoxy-3-(1′-methylpropyl)pyrazine (MMPP) was identified via ¹H-NMR and GC–MS at 9.8 mg/L yield .

Q. What biosynthetic pathways produce this compound in microbial systems, and how can yields be enhanced?

Answer:

  • Bacterial Biosynthesis:
    • Precursors: Glycine and isoleucine are key precursors for pyrazine ring formation and alkyl side chains .
    • Enzymatic Steps: Non-ribosomal peptide synthetases (NRPS) catalyze cyclization and methylation .
  • Yield Optimization:
    • Supplement growth media with 2x glycine/isoleucine to increase cell density (1.92 g/L dry weight) and MMPP yield (9.8 mg/L) .
    • Induce idiophase conditions (nutrient limitation) to trigger secondary metabolite production .

Key Finding: Trace intermediates like 2,5-dioxo-3-(1-methylpropyl)piperazine suggest a piperazine-derived pathway .

Q. How do solvent effects and conformational dynamics influence the ligand-receptor interactions of this compound?

Answer:

  • Solvent-Driven Enthalpy: Desolvation of the protein binding pocket releases ordered water molecules, contributing favorably to ΔH .
  • Conformational Relay: Ligand binding rigidifies residues near the binding site (e.g., Leu 50) while increasing flexibility in adjacent regions (e.g., Met 20), detected via ²H/¹⁵N NMR relaxation .
  • Methodological Validation:
    • Molecular dynamics (MD) simulations to model solvent accessibility and side-chain mobility .
    • Mutagenesis studies (e.g., Thr→Ala substitutions) to probe hydrogen-bonding contributions .

Q. How can researchers resolve contradictions in reported concentrations of this compound isomers across environmental samples?

Answer:

  • Case Study: In wine, isopropylmethoxypyrazine levels varied between bottles (9.7 ng/L vs. 9.3 ng/L for isobutyl analog) due to non-grape sources (e.g., microbial contamination) .
  • Strategies:
    • Replicate sampling across batches and control for exogenous microbial activity .
    • Use enantioselective columns (e.g., Chirasil-Dex) to distinguish biosynthetic vs. abiotic origins .

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